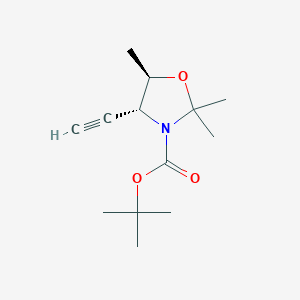

3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

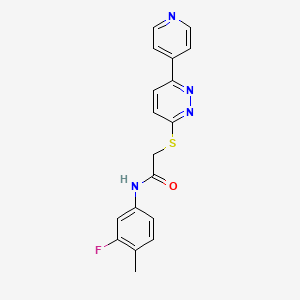

3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole, also known as BMIPP, is a pyrazole derivative that has been extensively studied for its application in scientific research. BMIPP is a radiolabeled compound that has a high affinity for the myocardium, making it a useful tool for the diagnosis of heart disease.

Aplicaciones Científicas De Investigación

Synthesis and NMR Study

Research on pyrazoles, similar to 3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole, includes the synthesis and detailed NMR spectroscopic studies of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles. These studies reveal significant insights into the chemical shifts and structural properties of these compounds (Holzer & Gruber, 1995).

Tautomerism in NH-Pyrazoles

Another research focus is on the tautomerism of NH-pyrazoles. The study explores the structures of NH-pyrazoles determined by X-ray crystallography and examines their tautomerism in both solution and solid state through NMR spectroscopy. This research enhances understanding of the behavior of pyrazole derivatives under various conditions (Cornago et al., 2009).

Electrosynthesis of Pyrazole Derivatives

The electrosynthesis of 4-iodo-substituted pyrazoles, which could include derivatives of 3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole, is also a significant area of study. This process involves iodination of pyrazole precursors in aqueous solutions, offering an efficient method for synthesizing substituted pyrazoles (Lyalin, Petrosyan, & Ugrak, 2010).

NMR Chemical Shifts Study

Further research includes analyzing the 13C NMR chemical shifts of various N-unsubstituted and N-methyl-pyrazole derivatives. Such studies are crucial for understanding the electronic environment in pyrazole rings and their derivatives (Cabildo, Claramunt, & Elguero, 1984).

Synthesis of Pyrazole Ligands and Complexes

Additionally, the synthesis and structural analysis of highly substituted pyrazole ligands, potentially including 3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole derivatives, and their complexes with various metal ions are vital. These studies contribute to the development of new ligands and coordination complexes for potential applications in catalysis and material science (Budzisz, Małecka, & Nawrot, 2004).

Propiedades

IUPAC Name |

3-(butoxymethyl)-4-iodo-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15IN2O/c1-3-4-5-13-7-9-8(10)6-12(2)11-9/h6H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDDADCMQHBUPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1=NN(C=C1I)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methylphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2431013.png)

![(S)-3-(7,8-dimethoxy-1,3-dioxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)propanoic acid](/img/structure/B2431021.png)

![ethyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2431023.png)

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2431026.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline](/img/structure/B2431036.png)